molecular formula C22H17F2N3O3S B6549601 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluoro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895433-10-0

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluoro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B6549601
CAS No.: 895433-10-0
M. Wt: 441.5 g/mol
InChI Key: TXRACNXIKUQKNL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzothiazole core, which is a bicyclic structure with a benzene ring fused to a thiazole ring. The benzothiazole core is substituted at the 4 and 7 positions with methoxy groups, at the 2 position with a difluorobenzamide group, and also has a pyridin-3-ylmethyl group attached via an amide linkage .

Future Directions

Benzothiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on exploring the biological activities of this specific compound and developing new synthetic methods for its production .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S/c1-29-16-8-9-17(30-2)20-19(16)26-22(31-20)27(12-13-5-4-10-25-11-13)21(28)18-14(23)6-3-7-15(18)24/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRACNXIKUQKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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